1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinazoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinazoline derivatives.
Reduction: Reduced pyrroloquinazoline derivatives.
Substitution: Substituted pyrroloquinazoline derivatives.
Scientific Research Applications
1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the fused pyrrole ring.
Pyrroloquinoline: A compound with a fused pyrrole and quinoline ring system, differing from the quinazoline structure.
Indoloquinazoline: A compound with a fused indole and quinazoline ring system, offering different biological activities.
Uniqueness: 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,10,12H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCMUHGNRKTBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NC3=CC=CC=C3C(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.